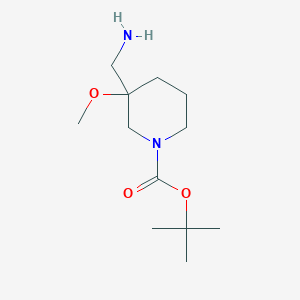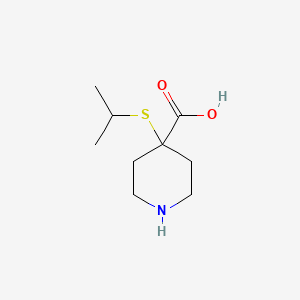
4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonipecotic acid is a heterocyclic compound with the chemical formula C6H11NO2. It consists of a piperidine ring with a carboxylic acid moiety in the iso position, making it an isomer of piperidinecarboxylic acid . The compound’s structure is shown below:
Isonipecotic acid(4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid)
!Isonipecotic acid
Preparation Methods
Synthetic Routes:: Isonipecotic acid can be synthesized through various routes. One common method involves the reaction of piperidine with chloroacetic acid or its derivatives. The carboxylic acid group is introduced during this process.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial-scale production are not widely available.
Chemical Reactions Analysis
Reactions:: Isonipecotic acid can participate in several chemical reactions, including:
Oxidation: Oxidation of the sulfanyl (sulfur) group.
Reduction: Reduction of the carboxylic acid group.
Substitution: Substitution reactions at the piperidine nitrogen or carboxylic acid carbon.
Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isonipecotic acid finds applications in:
Neuroscience: As a GABA receptor partial agonist, it affects neurotransmission.
Medicine: Its sedative properties make it relevant for therapeutic use.
Chemical Research: It serves as a building block for other compounds.
Mechanism of Action
Isonipecotic acid’s mechanism of action involves binding to GABAA receptors, modulating inhibitory neurotransmission. It may enhance the effects of GABA, leading to sedation.
Comparison with Similar Compounds
Isonipecotic acid’s uniqueness lies in its piperidine ring and carboxylic acid combination. Similar compounds include piperidinecarboxylic acid and related derivatives.
Remember that safety precautions should be taken when handling isonipecotic acid, as it is considered hazardous . Always consult reliable sources and experts for specific applications and safety guidelines.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
4-propan-2-ylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-7(2)13-9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
HAPLKAPMVOZWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)
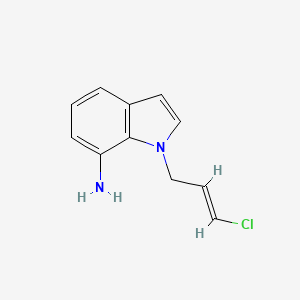
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
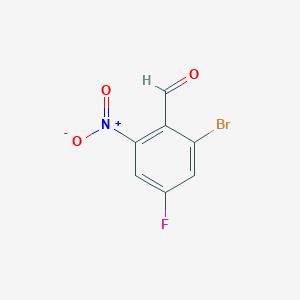
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
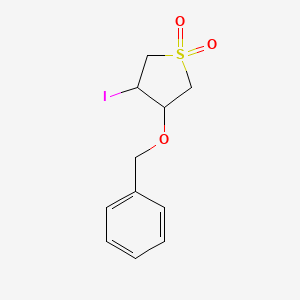
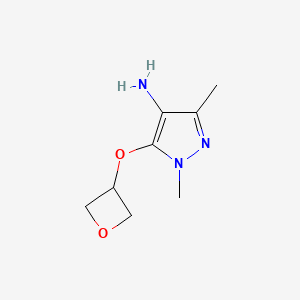
![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
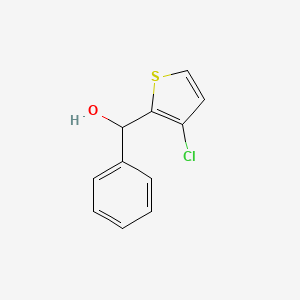
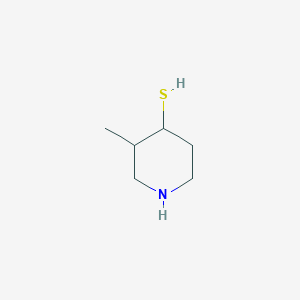
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
